molecular formula C14H10BrClN2O4 B3978837 5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide

5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No. B3978837
M. Wt: 385.59 g/mol
InChI Key: FJYVJBSLJHYSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with biological molecules such as proteins and lipids. It binds to the target molecule through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of 5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide to the target molecule results in a change in the fluorescence properties of the compound, which can be used to monitor the interaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide depend on the target molecule it binds to. It has been shown to interact with various proteins such as bovine serum albumin, human serum albumin, and lysozyme. It has also been used to study the structure and function of biological membranes. However, the compound does not have any known pharmacological effects on the human body.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments include its high sensitivity, specificity, and versatility. It can be used to study a wide range of biological processes and can be easily incorporated into various experimental setups. However, the compound has some limitations such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide in scientific research. One direction is the development of new fluorescent probes based on the structure of 5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide. Another direction is the use of the compound in the development of new drugs targeting specific proteins. Additionally, the compound can be used in the study of cellular signaling pathways and the development of new diagnostic tools for various diseases.
Conclusion:
5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide is a versatile chemical compound that has found widespread use in scientific research. Its unique properties make it a valuable tool for studying various biological processes. While there are some limitations to its use, the compound has many potential applications in the development of new drugs and diagnostic tools. Further research is needed to fully understand the potential of 5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide in scientific research.

Scientific Research Applications

5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide is widely used in scientific research as a tool to study various biological processes. It is commonly used as a fluorescent probe to study protein-protein interactions, enzyme kinetics, and drug binding. It is also used as a molecular probe to study the structure and function of biological membranes.

properties

IUPAC Name

5-bromo-2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O4/c1-22-13-7-9(18(20)21)3-5-12(13)17-14(19)10-6-8(15)2-4-11(10)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYVJBSLJHYSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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